Methanone, (4-chlorophenyl)-3-indolizinyl-
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Overview
Description
Methanone, (4-chlorophenyl)-3-indolizinyl-, is a chemical compound that features a methanone group bonded to a 4-chlorophenyl and a 3-indolizinyl group. This compound is part of the indole derivatives family, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methanone, (4-chlorophenyl)-3-indolizinyl-, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is usually carried out under reflux in methanol, resulting in high yields of the product.
Industrial Production Methods
Industrial production of indole derivatives can involve various methods, including catalytic hydrogenation, oxidation, and cyclization reactions. These processes are optimized for large-scale production, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-chlorophenyl)-3-indolizinyl-, undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Methanone, (4-chlorophenyl)-3-indolizinyl-, has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanone, (4-chlorophenyl)-3-indolizinyl-, involves its interaction with specific molecular targets and pathwaysThe exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to Methanone, (4-chlorophenyl)-3-indolizinyl-, include:
Methanone, (4-chlorophenyl)phenyl-:
Methanone, (4-chlorophenyl)(4-hydroxyphenyl)-: This compound features a hydroxy group in place of the indolizinyl group, resulting in different chemical properties.
Uniqueness
Methanone, (4-chlorophenyl)-3-indolizinyl-, is unique due to the presence of both the 4-chlorophenyl and 3-indolizinyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and potential therapeutic uses .
Properties
CAS No. |
675139-18-1 |
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Molecular Formula |
C15H10ClNO |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
(4-chlorophenyl)-indolizin-3-ylmethanone |
InChI |
InChI=1S/C15H10ClNO/c16-12-6-4-11(5-7-12)15(18)14-9-8-13-3-1-2-10-17(13)14/h1-10H |
InChI Key |
UKOXJUYPEWYGRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(N2C=C1)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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